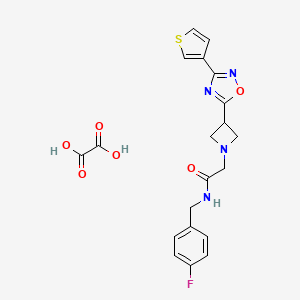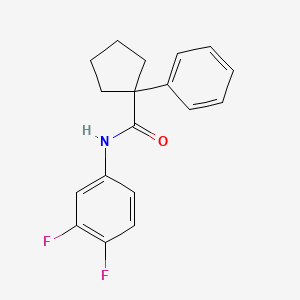(prop-2-yn-1-yl)amine CAS No. 1241552-60-2](/img/structure/B2665285.png)
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine, also known as FPEMPA, is a chemical compound that belongs to the family of phenylethylamines. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity and cognitive function. FPEMPA has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine exerts its pharmacological effects by selectively activating the mGluR5 receptor, which is predominantly expressed in the central nervous system. Activation of mGluR5 leads to the modulation of various intracellular signaling pathways, including the activation of protein kinase C and the inhibition of adenylyl cyclase. These signaling pathways are involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects:
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine has been shown to enhance long-term potentiation (LTP), a cellular mechanism that underlies learning and memory, in various brain regions, including the hippocampus and prefrontal cortex. It has also been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine is its high selectivity and potency for the mGluR5 receptor, which allows for precise modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine is its relatively short half-life, which requires frequent dosing in animal studies.
Orientations Futures
Future research on [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine could focus on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. Additionally, further studies could investigate the underlying mechanisms of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine's pharmacological effects, including its effects on intracellular signaling pathways and gene expression. Finally, the development of more potent and selective mGluR5 agonists could lead to the development of more effective treatments for these disorders.
Méthodes De Synthèse
The synthesis of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine involves several steps, including the preparation of the starting materials and the coupling reaction between them. The most commonly used method for the synthesis of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine is the one-pot procedure, which involves the reaction of 2-fluorophenol with propargyl bromide to form 2-(2-fluorophenoxy)prop-2-yn-1-ol. This intermediate is then reacted with methylamine and propargyl bromide to yield [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine.
Applications De Recherche Scientifique
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to improve cognitive function, enhance synaptic plasticity, and reduce the symptoms of these disorders in preclinical models.
Propriétés
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-N-methylprop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-3-8-14(2)9-10-15-12-7-5-4-6-11(12)13/h1,4-7H,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBCUPBBECGBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1F)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665204.png)
![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2665212.png)
![5-(Carboxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2665214.png)
![2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2665216.png)


![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2665219.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2665221.png)

![(E)-2-(4-(difluoromethoxy)benzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2665223.png)
![1-(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2665224.png)
